Sakuranin

Description

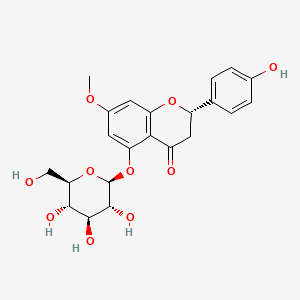

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O10/c1-29-12-6-15-18(13(25)8-14(30-15)10-2-4-11(24)5-3-10)16(7-12)31-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,14,17,19-24,26-28H,8-9H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPMMBQHELYZIW-YMTXFHFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967363 | |

| Record name | (S)-5-(beta-D-Glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-39-5 | |

| Record name | Sakuranin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407308 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-5-(beta-D-Glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAKURANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YX7QWM4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Sakuranin?

An In-depth Technical Guide to the Chemical Structure of Sakuranin

Introduction

This compound is a naturally occurring flavanone, a subclass of flavonoids, predominantly found in plants of the Prunus species, such as cherry trees.[1] It exists as the 5-O-glucoside of sakuranetin, its aglycone form.[1] Structurally, it is a flavanone glycoside where sakuranetin is attached to a beta-D-glucopyranosyl residue at the 5-position through a glycosidic linkage.[2][3] this compound and its aglycone have garnered significant interest within the scientific community, particularly in the fields of pharmacology and drug development, due to their diverse biological activities. These activities include anticancer, anti-inflammatory, and antioxidant properties.[4][5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological signaling pathways associated with this compound, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

This compound's core is the sakuranetin molecule, which features a classic flavanone structure: two fused rings (A and C) and a phenyl ring (B) attached at the C-2 position.[5] This is then glycosylated at the C-5 position. The key identifiers and structural details are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2S)-2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[2] |

| CAS Number | 529-39-5[1][2][6] |

| Molecular Formula | C₂₂H₂₄O₁₀[1][2][6][7] |

| SMILES | COC1=CC2=C(C(=O)C--INVALID-LINK--C3=CC=C(C=C3)O)C(=C1)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[2] |

| InChI Key | NEPMMBQHELYZIW-YMTXFHFDSA-N[1][2] |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 448.42 g/mol | [1][2][6] |

| Melting Point | 210-212 °C | [6] |

| Boiling Point | 780.2 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.507 g/cm³ (Predicted) | [6] |

| Water Solubility | 1.12 g/L (Predicted) | [8] |

| pKa (Strongest Acidic) | 9.47 (Predicted) | [8] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound. While comprehensive experimental protocols for the acquisition of these spectra are detailed in primary research literature, summarized data is available.

| Spectrum Type | Data Availability |

| ¹³C NMR | A ¹³C NMR spectrum for the aglycone, sakuranetin, has been reported.[9] Public databases also list ¹³C NMR data for this compound.[2] |

| Mass Spectrometry | Mass spectral data for this compound is available in specialized databases.[10] |

Note: The detailed experimental parameters for the referenced spectroscopic data, such as solvent, concentration, and instrument settings, are not fully available in the aggregated search results but can be found in the cited primary literature.

Synthesis and Biosynthesis

Biosynthesis

In plants, this compound is derived from the phenylpropanoid pathway. The process begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce the flavanone naringenin. Naringenin is then methylated by the enzyme naringenin 7-O-methyltransferase (NOMT) to form sakuranetin.[11][12] In the final step, sakuranetin is glycosylated to yield this compound. The biosynthetic pathway of its aglycone, sakuranetin, has been successfully engineered in microorganisms like Saccharomyces cerevisiae for de novo production from glucose.[13]

Chemical Synthesis

The chemical synthesis of this compound typically involves the synthesis of its aglycone, sakuranetin, which can be prepared from the more abundant citrus flavanone, naringenin.[5] The process involves selective methylation of naringenin at the 7-hydroxyl group. Following the synthesis of sakuranetin, a glycosylation step is performed to introduce the glucose moiety at the 5-position, yielding this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential as an anticancer agent by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[4][14]

Anticancer Activity

Research has shown that this compound can inhibit the proliferation, migration, and invasion of cancer cells.[4][15] Its mechanisms of action often involve the induction of apoptosis (programmed cell death) and autophagy.

Key Signaling Pathways

-

PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to a decrease in cancer cell viability.[4][14] It downregulates the expression of key proteins in this pathway.[14]

-

p53/mTOR Pathway: In human bladder cancer cells, this compound has been found to trigger autophagy by activating the p53 tumor suppressor and subsequently inhibiting the mTOR pathway.[15] This dual action helps to suppress malignant behaviors in cancer cells.[15]

Cited Experimental Protocols

The investigation of this compound's biological effects relies on a variety of established experimental techniques. While full, detailed protocols are found within the primary research articles, this section outlines the purpose of key methodologies cited in the literature.

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It was employed to demonstrate that this compound inhibits the proliferation of human oropharyngeal squamous carcinoma cells in a dose-dependent manner.[14]

-

Transwell Chamber Assay: This method is used to evaluate cell migration and invasion. Studies utilized this assay to show that this compound significantly inhibits these processes in cancer cells.[14]

-

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It was instrumental in revealing this compound's mechanism of action by showing its effects on the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR and p53 pathways, such as p-p53, p53, p-mTOR, and mTOR.[14][15]

-

Flow Cytometry (Annexin V/FITC Staining): This method is used to detect apoptotic cells. It was used to confirm that this compound induces apoptosis in cancer cells.[14]

Conclusion

This compound is a flavonoid glycoside with a well-defined chemical structure and promising biological activities, particularly in the realm of oncology. Its ability to modulate critical signaling pathways like PI3K/AKT/mTOR highlights its potential as a lead compound for the development of novel therapeutic agents. The established methods for its synthesis and the growing understanding of its mechanisms of action provide a solid foundation for further preclinical and clinical investigation. This technical guide summarizes the core chemical and biological information on this compound, providing a valuable resource for researchers and professionals dedicated to advancing drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H24O10 | CID 73607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound - Wikidata [wikidata.org]

- 8. Showing Compound this compound (FDB005846) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. mzCloud – this compound [mzcloud.org]

- 11. researchgate.net [researchgate.net]

- 12. sakuranetin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. De novo biosynthesis of sakuranetin from glucose by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Sakuranin: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakuranin, a flavonoid glycoside, has emerged as a promising natural compound with significant anti-cancer potential. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's activity in cancer cells. It consolidates current research findings, presenting a detailed overview of its impact on key cellular processes including apoptosis, cell cycle progression, and metastasis. The guide elucidates the modulation of critical signaling pathways, primarily the p53/mTOR and PI3K/AKT/mTOR axes, and also explores its influence on the MAPK pathway. Furthermore, this document furnishes detailed experimental protocols for key assays and presents quantitative data in structured tables to facilitate comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding of the complex interactions involved in this compound's anti-neoplastic effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. This compound, the O-glucoside of sakuranetin, is a flavanone found in various plant species, including Prunus spp.[1]. Emerging evidence strongly suggests that this compound exerts potent anti-cancer effects across a range of malignancies by targeting fundamental cellular processes that drive tumorigenesis and progression. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, providing a detailed technical resource for the scientific community.

Cytotoxicity and Anti-proliferative Effects

This compound exhibits dose-dependent cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

Quantitative Data: IC50 Values

The cytotoxic efficacy of this compound and its aglycone, Sakuranetin, has been evaluated in several cancer cell lines. The following table summarizes the reported IC50 values.

| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| This compound | A549 | Lung Cancer | 74.22 µg/mL | Not Specified | [2] |

| This compound | T24 | Bladder Cancer | 18.6 mg/mL | 24 hours | [3] |

| This compound | T24 | Bladder Cancer | 6.8 mg/mL | 48 hours | [3] |

| This compound | T24 | Bladder Cancer | 7.8 mg/mL | 72 hours | [3] |

| Sakuranetin | B16BL6 | Melanoma | Cytotoxic at 15 µmol/L | 72 hours | [4] |

| Sakuranetin | Esophageal Squamous Cell Carcinoma (ESCC) | Esophageal Cancer | Potent Inhibition | Not Specified | [4] |

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily driven by the induction of apoptosis, arrest of the cell cycle, and inhibition of metastasis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in various cancer models.

This compound-induced apoptosis is mediated through both intrinsic and extrinsic pathways. In oropharyngeal squamous carcinoma cells, this compound treatment leads to the activation of caspase-3 and caspase-9, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2[5]. Furthermore, it causes a significant decrease in the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway[5]. In lung cancer cells, this compound induces apoptotic nuclear changes and increases the production of reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis[2].

This protocol outlines the general steps for quantifying apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for a specified duration (e.g., 24, 48 hours). Include an untreated control group.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Gating Strategy:

-

Gate on the main cell population based on Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris.

-

Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.

-

Lower-left quadrant (Annexin V-/PI-): Live cells.

-

Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells.

-

Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells.

-

Upper-left quadrant (Annexin V-/PI+): Necrotic cells.

-

-

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle. This compound has been demonstrated to induce cell cycle arrest, thereby inhibiting cancer cell proliferation.

In lung cancer A549 cells, treatment with this compound leads to a significant arrest of cells in the G2/M phase of the cell cycle[2]. This arrest prevents the cells from proceeding to mitosis, thus halting their division.

This protocol provides a general method for analyzing the cell cycle distribution of this compound-treated cancer cells.

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. This compound has shown promising anti-metastatic properties by inhibiting cell migration and invasion.

In bladder cancer T24 cells, this compound significantly represses cell migration and invasion[3]. This is associated with a reduction in the protein level of Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion[3][6]. Similarly, in lung cancer cells, this compound treatment resulted in a significant decrease in cell migration and invasion[2].

This assay is used to assess the effect of this compound on cancer cell migration and invasion.

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel, a basement membrane extract. For migration assays, the insert is not coated.

-

Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.

-

Chemoattractant: Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.

-

Treatment: Add this compound at various concentrations to the upper chamber with the cells.

-

Incubation: Incubate the plate to allow for cell migration or invasion through the porous membrane towards the chemoattractant.

-

Quantification: After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the stained cells under a microscope.

Modulation of Signaling Pathways

This compound exerts its anti-cancer effects by modulating key intracellular signaling pathways that are often dysregulated in cancer.

p53/mTOR Signaling Pathway

The p53 tumor suppressor and the mTOR (mammalian target of rapamycin) signaling pathway are critical regulators of cell growth, proliferation, and survival.

In human bladder cancer T24 cells, this compound activates the p53/mTOR pathway[3]. This activation is characterized by a significant upregulation of both total p53 and phosphorylated p53 (p-p53) levels, alongside a decrease in the ratio of phosphorylated mTOR (p-mTOR) to total mTOR[3]. The activation of p53 and subsequent inhibition of mTOR signaling by this compound leads to the induction of autophagy, which in turn contributes to the suppression of malignant behaviors, including proliferation, migration, and invasion, and the promotion of apoptosis[3].

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer.

This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in oropharyngeal squamous carcinoma cells[5]. This inhibition is evidenced by a decrease in the expression of key proteins in this pathway[5]. Molecular docking studies have confirmed strong binding interactions of this compound with PI3K, AKT, and mTOR, further supporting its role in modulating this cascade[2]. The inhibition of this pro-survival pathway by this compound contributes to its anti-proliferative and pro-apoptotic effects. Sakuranetin, the aglycone of this compound, also inhibits the PI3K/AKT signaling pathway in melanoma cells[4].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in regulating cell proliferation, differentiation, and apoptosis.

In melanoma cells, sakuranetin inhibits the ERK1/2 signaling pathway, a key component of the MAPK cascade[4]. Molecular docking studies also indicate a strong binding affinity of this compound to ERK, suggesting its potential to modulate this pathway in other cancers as well[2].

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Western blotting is a standard technique to detect and quantify specific proteins in a sample, making it ideal for studying the effects of this compound on signaling pathways.

-

Protein Extraction: Treat cancer cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, p-p53, mTOR, p-mTOR, PI3K, AKT, p-AKT, ERK, p-ERK) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some flavonoids have demonstrated anti-angiogenic properties. While direct and extensive studies on this compound's anti-angiogenic effects are limited, its known inhibitory actions on pathways like PI3K/AKT and its impact on MMPs suggest a potential role in inhibiting angiogenesis. The expression of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis, is often regulated by these pathways. Further research is warranted to fully elucidate this compound's anti-angiogenic mechanism.

In Vivo Efficacy

Preclinical in vivo studies provide crucial evidence for the therapeutic potential of anti-cancer compounds.

Xenograft Mouse Model of Lung Cancer

In a xenograft model using A549 lung cancer cells, oral administration of this compound at a dose of 200 mg/kg resulted in a significant reduction in tumor volume and weight[2].

Quantitative In Vivo Data

| Cancer Type | Animal Model | This compound Dose | Reduction in Tumor Volume | Reduction in Tumor Weight | Reference |

| Lung Cancer | Xenograft (A549 cells) | 200 mg/kg | 90% | 72% | [2] |

Conclusion and Future Directions

This compound demonstrates significant anti-cancer activity through a multi-pronged mechanism of action that includes the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its ability to modulate critical signaling pathways such as p53/mTOR and PI3K/AKT/mTOR underscores its potential as a therapeutic agent. The promising in vivo data further supports its development as a novel anti-cancer drug.

Future research should focus on:

-

Comprehensive in vivo studies in a wider range of cancer models to validate its efficacy and determine optimal dosing and treatment schedules.

-

Detailed investigation into its anti-angiogenic properties.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Exploration of combination therapies with existing chemotherapeutic agents to assess potential synergistic effects.

-

Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into tangible benefits for cancer patients.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against cancer.

References

- 1. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]

- 2. sid.ir [sid.ir]

- 3. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Deep Dive into the Bioactive Potential of Sakuranin and Its Aglycone, Sakuranetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the biological activities of the flavonoid glycoside, Sakuranin, and its aglycone, Sakuranetin. While structurally related, these compounds exhibit distinct pharmacological profiles, warranting a detailed examination for their potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have long been recognized for their broad spectrum of biological activities. Among these, the flavanone Sakuranetin and its glycosidic form, this compound, have garnered significant interest within the scientific community. This compound, first isolated from the bark of Prunus pseudo-cerasus, is the 5-O-glucoside of Sakuranetin.[1] Sakuranetin, the aglycone, is found in various plants and acts as a phytoalexin in rice.[1][2] The structural difference between these two molecules—the presence or absence of a glucose moiety—profoundly influences their bioavailability and, consequently, their biological actions. This guide aims to dissect and compare the reported bioactivities of this compound and Sakuranetin, providing a granular look at their mechanisms of action and therapeutic potential.

Comparative Biological Activities: Quantitative Data

The following tables summarize the quantitative data on the biological activities of Sakuranetin and this compound, primarily focusing on their anticancer, antiparasitic, and antiviral properties.

Table 1: Anticancer Activity of Sakuranetin

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| HCT-116 | Human Colon Carcinoma | MTT Assay | 68.8 ± 5.2 µg/mL | [3] |

| B16BL6 | Melanoma | MTT Assay | Cytotoxic at 15 µmol/L | [3] |

| ESCC | Esophageal Squamous Cell Carcinoma | Not Specified | Potent Inhibition | [2] |

| Colo 320 | Colon Cancer | Not Specified | Active | [2] |

Table 2: Antiparasitic Activity of Sakuranetin

| Parasite | Disease | Assay | IC50 Value (µg/mL) | Reference |

| Leishmania (L.) amazonensis | Leishmaniasis | In vitro | 43-52 | [4] |

| Leishmania (V.) braziliensis | Leishmaniasis | In vitro | 43-52 | [4] |

| Leishmania (L.) major | Leishmaniasis | In vitro | 43-52 | [4] |

| Leishmania (L.) chagasi | Leishmaniasis | In vitro | 43-52 | [4] |

| Trypanosoma cruzi (trypomastigotes) | Chagas Disease | In vitro | 20.17 | [4] |

Table 3: Antiviral Activity of Sakuranetin

| Virus | Assay | IC50 Value | Reference |

| Influenza B/Lee/40 | Cytopathic Effect Reduction | 7.21 µg/mL | [5] |

| Human Rhinovirus 3 (HRV3) | SRB Assay (CPE Reduction) | >67% inhibition at 100 µg/mL | [4] |

Table 4: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| T24 | Bladder Cancer | CCK-8 Assay (48h) | Determined (specific value not stated in abstract) | [6] |

| SCC-25 | Oropharyngeal Squamous Carcinoma | MTT Assay | Dose-dependent inhibition | [7] |

Note: Direct comparative studies with identical assays and conditions for both compounds are limited in the current literature.

Key Signaling Pathways

This compound and Sakuranetin exert their biological effects by modulating distinct intracellular signaling pathways.

Sakuranetin

Sakuranetin has been shown to inhibit key pathways involved in cell proliferation and survival. In melanoma cells, it has been observed to inhibit the ERK1/2 and PI3K/AKT signaling pathways .[8] Furthermore, in the context of inflammation, Sakuranetin has been reported to inhibit the MAPK and STAT3 pathways in a model of eosinophilic lung inflammation.[4]

This compound

Recent studies have begun to elucidate the mechanisms of action for this compound, particularly in cancer. In human bladder cancer cells, this compound has been found to suppress malignant behaviors by inducing autophagy through the activation of the p53/mTOR pathway .[6][9] In oropharyngeal squamous carcinoma cells, this compound's anticancer effects are mediated by targeting the mTOR/PI3K/AKT signaling pathway .[4]

Detailed Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the literature for assessing the biological activities of this compound and Sakuranetin.

Cell Viability and Cytotoxicity Assays

4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Objective: To determine the effect of the compound on cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

-

Protocol (General):

-

Cell Seeding: Seed cells (e.g., HCT-116, SCC-25) in a 96-well plate at a density of 1 x 104 to 2 x 104 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or Sakuranetin (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

4.1.2. SRB (Sulphorhodamine B) Assay

-

Objective: To assess cytotoxicity based on the measurement of cellular protein content.

-

Protocol (for Antiviral Assay against HRV3):

-

Cell Seeding: Seed HeLa cells in a 96-well plate.

-

Compound and Virus Addition: Treat the cells with serial dilutions of Sakuranetin and infect with Human Rhinovirus 3 (HRV3).

-

Incubation: Incubate for 48 hours to allow for the development of cytopathic effects (CPE).

-

Cell Fixation: Wash the cells with PBS and fix with a solution of 10% trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the optical density at approximately 510 nm.

-

Data Analysis: The reduction in CPE is indicative of antiviral activity.

-

Antiparasitic Assays (Anti-Leishmanial)

-

Objective: To determine the inhibitory effect of the compound on the growth of Leishmania parasites.

-

Protocol (In vitro against promastigotes):

-

Parasite Culture: Culture Leishmania promastigotes in appropriate medium (e.g., M199) until they reach the logarithmic growth phase.

-

Compound Addition: In a 96-well plate, add various concentrations of Sakuranetin to the parasite suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 25°C) for 48-72 hours.

-

Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting using a hemocytometer.

-

Data Analysis: Calculate the IC50 value.

-

Antiviral Assay (Influenza Virus)

-

Objective: To evaluate the inhibitory effect of the compound on influenza virus replication.

-

Protocol (Cytopathic Effect Reduction Assay):

-

Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate to form a confluent monolayer.

-

Virus Infection and Treatment: Infect the cells with Influenza B/Lee/40 virus in the presence of various concentrations of Sakuranetin.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator and observe daily for cytopathic effects (CPE).

-

CPE Evaluation: After a set incubation period (e.g., 48-72 hours), the extent of CPE is scored.

-

Data Analysis: The IC50 is the concentration of the compound that reduces the CPE by 50%.

-

Western Blot Analysis

-

Objective: To detect and quantify specific proteins involved in signaling pathways.

-

Protocol (General):

-

Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p53, p-mTOR, p-ERK, p-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

-

Discussion and Future Directions

The available data suggests that both this compound and its aglycone, Sakuranetin, possess significant and diverse biological activities. Sakuranetin has been more extensively studied, with demonstrated anticancer, antiparasitic, and antiviral effects, often accompanied by specific IC50 values. Its mechanisms of action involve the inhibition of key pro-survival and pro-inflammatory signaling pathways.

This compound, while less characterized, is emerging as a promising bioactive compound in its own right, particularly in the realm of oncology. Its ability to induce autophagy via the p53/mTOR pathway and to target the mTOR/PI3K/AKT pathway highlights its potential as an anticancer agent.

A critical gap in the current body of research is the lack of direct, head-to-head comparative studies of this compound and Sakuranetin across a range of biological assays under identical experimental conditions. Such studies are crucial for definitively determining which compound possesses superior activity for specific therapeutic applications. Furthermore, the in vivo efficacy and pharmacokinetic profiles of both compounds require more thorough investigation.

Future research should focus on:

-

Conducting comprehensive comparative studies to evaluate the relative potency of this compound and Sakuranetin.

-

Elucidating the detailed molecular mechanisms underlying the observed biological activities of this compound.

-

Performing in vivo studies to assess the therapeutic efficacy, safety, and pharmacokinetic properties of both compounds.

-

Exploring the potential for synergistic effects when used in combination with existing therapeutic agents.

Conclusion

This compound and Sakuranetin are valuable natural products with considerable therapeutic potential. Sakuranetin has a well-documented profile of broad-spectrum biological activity, while this compound is an emerging player with promising anticancer properties. This technical guide provides a foundational resource for researchers, summarizing the current state of knowledge and highlighting the necessary future directions to fully unlock the therapeutic potential of these fascinating flavonoids.

References

- 1. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of influenza B virus replication by sakuranetin and mode of its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Natural sources and biosynthesis of Sakuranin

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Sakuranin

Introduction

This compound (C₂₂H₂₄O₁₀) is a flavanone glycoside, specifically the 5-O-glucoside of sakuranetin. Its aglycone, sakuranetin (4',5-dihydroxy-7-methoxyflavanone), is a methoxylated flavonoid that plays a significant role in plant defense as a phytoalexin, particularly in rice (Oryza sativa). Both this compound and sakuranetin have garnered interest from researchers and drug development professionals due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. This guide provides a comprehensive overview of the natural distribution of this compound and details the intricate biosynthetic pathway leading to its formation, supplemented with experimental protocols for its study.

Natural Sources of this compound and Sakuranetin

This compound and its aglycone sakuranetin are distributed across a variety of plant species. This compound was first isolated from the bark of the Japanese cherry tree, Prunus pseudo-cerasus. The aglycone, sakuranetin, is notably produced by rice (Oryza sativa) in response to environmental stressors like UV radiation or pathogen attack, where it functions as a key phytoalexin.[1] A summary of prominent plant sources is provided in the table below.

Table 1: Natural Plant Sources of this compound and Sakuranetin

| Compound | Plant Species | Family | Plant Part | Reference(s) |

| This compound | Prunus pseudo-cerasus | Rosaceae | Bark | [2] |

| Prunus avium | Rosaceae | Wood, Waste By-products | [3][4] | |

| Sakuranetin | Oryza sativa (Rice) | Poaceae | Leaves, Stems | [1][2] |

| Prunus puddum | Rosaceae | Bark | [2] | |

| Prunus avium (Sweet Cherry) | Rosaceae | Stems | [2] | |

| Baccharis retusa | Asteraceae | Twigs | [2] | |

| Artemisia dracunculus | Asteraceae | - | [2] | |

| Dicerothamnus rhinocerotis | Asteraceae | - | [2] | |

| Polymnia fruticosa | Asteraceae | - | [2] | |

| Ribes nigrum (Blackcurrant) | Grossulariaceae | Leaves | [3] | |

| Juglans spp. (Walnut) | Juglandaceae | - | [2] | |

| Betula spp. (Birch) | Betulaceae | - | [2] |

Quantitative analysis of sakuranetin in rice has shown that its accumulation is inducible. For instance, in paddy leaves, the concentration of sakuranetin increases significantly after treatment with abiotic elicitors such as silver nitrate (AgNO₃), copper sulfate (CuSO₄), or UV irradiation.

Table 2: Induced Accumulation of Sakuranetin in Oryza sativa (Paddy)

| Elicitor | Plant Part | Sakuranetin Concentration (µg/mL) | Reference(s) |

| Control (None) | Leaves | 0.11 | [5] |

| Control (None) | Stems | 0.09 | [5] |

| AgNO₃ | Leaves | Highest accumulation (exact value variable) | [5] |

| CuSO₄ | Leaves | Significant accumulation | [5] |

| UV Irradiation | Leaves | Significant accumulation | [5] |

| AgNO₃ (1%) | Leaves (at 6 weeks age) | 1.32 | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavanone core, naringenin. This is followed by specific modification reactions—methylation and glycosylation—to yield the final product. The entire pathway is well-characterized in rice.

The pathway initiates with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This intermediate serves as a key precursor for flavonoid biosynthesis. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This chalcone is subsequently cyclized by chalcone isomerase (CHI) to produce the flavanone (2S)-naringenin.

The crucial branching point from the general flavonoid pathway is the methylation of naringenin. The enzyme Naringenin 7-O-methyltransferase (NOMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of naringenin, producing sakuranetin.[6] In rice, this enzyme is encoded by the gene Os12g0240900.[6]

The final step is the glycosylation of sakuranetin. This compound is the 5-O-glucoside of sakuranetin, meaning a glucose molecule is attached at the 5-hydroxyl position. This reaction is catalyzed by a UDP-dependent glucosyltransferase (UGT) , likely a flavanone 5-O-glucosyltransferase, which uses UDP-glucose as the sugar donor.[2][5] While several flavonoid UGTs have been identified in rice, the specific enzyme responsible for this final conversion has not been definitively characterized.[5]

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Key Enzymes in this compound Biosynthesis

The enzymes of the general phenylpropanoid pathway (PAL, C4H, 4CL) and the core flavonoid pathway (CHS, CHI) are well-conserved. The specificity for this compound biosynthesis is conferred by the downstream modifying enzymes, NOMT and a UGT.

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A key polyketide synthase that catalyzes the sequential condensation of three acetate units from malonyl-CoA with 4-coumaroyl-CoA to yield naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin.

-

Naringenin 7-O-Methyltransferase (NOMT): A highly specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase that converts naringenin to sakuranetin. This enzyme is a critical control point, as its expression is often induced by stress signals.[6]

-

UDP-glucosyltransferase (UGT): Catalyzes the final step, transferring a glucose moiety from UDP-glucose to the 5-hydroxyl group of sakuranetin. The specific gene for this enzyme in this compound synthesis is a target for future research.

Table 3: Kinetic Properties of Key Biosynthetic Enzyme

| Enzyme | Gene (in O. sativa) | Substrate | Kₘ | kcat | Reference(s) |

| Naringenin 7-O-methyltransferase (NOMT) | Os12g0240900 | (2S)-Naringenin | 1.9 ± 0.1 µM | 25 ± 3 s⁻¹ | [6] |

Experimental Protocols

Protocol for Extraction and Isolation of Sakuranetin

This protocol is a generalized procedure based on methods for isolating flavanones from plant material, such as Baccharis retusa.[2]

1. Plant Material Preparation:

- Collect the desired plant material (e.g., twigs, leaves, bark).

- Air-dry or oven-dry the material at a low temperature (40-50°C) to prevent degradation of thermosensitive compounds.

- Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Solvent Extraction:

- Defat the powdered plant material by maceration or Soxhlet extraction with a non-polar solvent like n-hexane to remove lipids and chlorophyll. Discard the hexane extract.

- Perform exhaustive extraction on the defatted material using a polar solvent. A common choice is 95% ethanol or an 80:20 ethanol:water mixture. This can be done via maceration (soaking for 72 hours with occasional stirring) or heat-reflux extraction for several hours.[3]

- Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure complete extraction.

- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

3. Fractionation (Liquid-Liquid Partitioning):

- Suspend the crude extract in deionized water.

- Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity, such as ethyl acetate followed by n-butanol.

- Collect each solvent fraction separately. Sakuranetin, being moderately polar, is often enriched in the ethyl acetate fraction.

- Concentrate each fraction to dryness using a rotary evaporator.

4. Chromatographic Purification:

- Silica Gel Column Chromatography:

- Prepare a silica gel column (e.g., 200-300 mesh) packed in a non-polar solvent (e.g., chloroform or hexane).

- Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

- Load the sample onto the top of the column.

- Elute the column with a gradient solvent system of increasing polarity (e.g., a gradient of chloroform to methanol).

- Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light (365 nm).

- Combine fractions containing the compound of interest (sakuranetin typically has an Rf value of ~0.09 in certain systems) and evaporate the solvent.[5]

- Preparative HPLC (Optional):

- For final purification, subject the enriched fraction to preparative or semi-preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

5. Structure Elucidation:

- Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (LC-MS/MS).

Protocol for Naringenin 7-O-Methyltransferase (NOMT) Enzyme Assay

This protocol is adapted from the characterization of OsNOMT from rice.[6]

1. Enzyme Source:

- The enzyme can be a crude protein extract from elicited plant tissues (e.g., UV-treated rice leaves) or a purified recombinant protein expressed in E. coli (e.g., GST-tagged OsNOMT).

2. Reaction Mixture (50 µL total volume):

- Buffer: 0.1 M Tris-HCl, pH 8.5 (containing 5 mM DTT and 1 mM EDTA).

- Enzyme: Appropriate amount of enzyme preparation (e.g., ~500 ng of purified recombinant protein).

- Substrate: 300 µM (2S)-naringenin.

- Methyl Donor: 300 µM S-adenosyl-L-methionine (AdoMet).

3. Assay Procedure:

- Combine the buffer, naringenin, and enzyme solution in a microcentrifuge tube.

- Initiate the reaction by adding AdoMet.

- Incubate the mixture at 28°C for a set period (e.g., 18 hours for low-activity samples, or shorter times for kinetic analysis).

- Terminate the reaction by adding 5 µL of 1 M HCl.

4. Product Extraction and Quantification:

- Extract the product, sakuranetin, by adding 60 µL of ethyl acetate, vortexing, and centrifuging. Repeat the extraction three times.

- Combine the ethyl acetate layers and evaporate to dryness in a vacuum concentrator.

- Re-dissolve the dried residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or the initial mobile phase for LC-MS).

- Quantify the amount of sakuranetin produced using LC-MS/MS by comparing it to a standard curve of authentic sakuranetin.

5. Kinetic Analysis (Optional):

- To determine Kₘ and kcat, perform the assay under initial velocity conditions (i.e., short incubation times where product formation is linear).

- Vary the concentration of one substrate (e.g., naringenin from 0-30 µM) while keeping the other (AdoMet) at a saturating concentration.

- Calculate kinetic parameters by fitting the data to the Michaelis-Menten equation using a linearization method like a Hanes-Woolf plot ([S]/v vs. [S]).[6]

Experimental Workflow Visualization

Bioassay-Guided Fractionation Workflow

Bioassay-guided fractionation is a strategy used to identify bioactive compounds in a complex mixture, such as a crude plant extract. The process involves iterative steps of separation and biological testing to systematically narrow down the components to the single active compound.

Caption: Workflow for bioassay-guided isolation of natural products.

Conclusion

This compound and its aglycone sakuranetin are valuable natural products with a defined distribution, primarily in the Rosaceae and Poaceae families. The biosynthetic pathway, particularly in the model plant rice, has been largely elucidated, highlighting the central role of the inducible enzyme Naringenin 7-O-methyltransferase (NOMT) in its production. The provided protocols offer a technical foundation for the extraction, isolation, and enzymatic study of these compounds. Further research, particularly in identifying the specific glucosyltransferase for the final biosynthetic step and exploring the quantitative yields from diverse natural sources, will be crucial for advancing the use of this compound in pharmaceutical and biotechnological applications.

References

- 1. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Potential of Sweet Cherry (Prunus avium L.) Waste: Antioxidant and Anti-Inflammatory Properties for Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice - PMC [pmc.ncbi.nlm.nih.gov]

Sakuranin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sakuranin, a flavanone glycoside found in plants of the Prunus species, and its aglycone sakuranetin, have emerged as promising candidates for therapeutic development across a spectrum of diseases.[1][2][3] Extensive preclinical research highlights their potent anti-inflammatory, antioxidant, neuroprotective, anti-cancer, and anti-diabetic properties.[4][5] This technical guide provides an in-depth overview of the current state of knowledge on this compound, with a focus on its mechanisms of action, experimental validation, and future therapeutic outlook. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and development.

Introduction

This compound (C₂₂H₂₄O₁₀) is the O-glucoside of sakuranetin and is a member of the flavonoid class of polyphenolic compounds.[2][3] It is naturally present in various plants, including cherry trees (Prunus spp.), rice, and certain herbal medicines.[6][7] Historically used in traditional medicine, recent scientific inquiry has begun to systematically evaluate the pharmacological activities of this compound and sakuranetin, revealing a multitude of potential health benefits.[7][8] These compounds are known to modulate key cellular signaling pathways involved in inflammation, oxidative stress, cell proliferation, and metabolism, positioning them as attractive molecules for the development of novel therapeutics.[9][10][11]

Therapeutic Potential and Mechanisms of Action

This compound and its aglycone, sakuranetin, exhibit a wide range of biological activities, making them relevant for the treatment of various pathological conditions.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by targeting key inflammatory pathways.[9] A primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway.[9][10] this compound directly interacts with the TLR4/myeloid differentiation factor 2 (MD2) complex, which disrupts lipopolysaccharide (LPS)-induced signaling.[9][10] This leads to the inhibition of NF-κB nuclear translocation and a subsequent reduction in the production of pro-inflammatory mediators.[9][10]

Key anti-inflammatory effects include:

-

Inhibition of nitric oxide (NO) and prostaglandin E₂ (PGE₂) production.[9]

-

Downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[8][9]

-

Reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12).[8][9]

In vivo studies using zebrafish larvae have shown that this compound can reduce LPS-induced mortality and attenuate immune cell infiltration, highlighting its systemic anti-inflammatory potential.[9][10]

Antioxidant Activity

The antioxidant properties of this compound and sakuranetin are attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[12] One of the key pathways involved is the activation of the NFE2 Like BZIP Transcription Factor 2 (Nrf2) signaling pathway.[10] Sakuranetin promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.[10]

Studies have shown that sakuranetin can:

-

Increase the levels of superoxide dismutase (SOD) and glutathione peroxidase (GPx).[13]

-

Decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[13]

Neuroprotective Effects

The neuroprotective potential of sakuranetin has been investigated in models of cognitive dysfunction.[13] Its mechanism of action in the brain is linked to its antioxidant and anti-inflammatory properties.[13] By reducing oxidative stress and inhibiting inflammatory mediators in the hippocampus, sakuranetin has been shown to improve learning and memory.[13]

Anti-Cancer Activity

This compound and sakuranetin have exhibited anti-cancer properties against various cancer cell lines, including oropharyngeal, bladder, colon, and melanoma.[1][8][11] Their anti-tumor effects are mediated through multiple mechanisms:

-

Induction of Apoptosis: this compound induces caspase-activated apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1]

-

Inhibition of Cell Proliferation, Migration, and Invasion: this compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells.[1][11]

-

Autophagy Induction: In bladder cancer cells, this compound promotes autophagy by activating the p53/mTOR signaling pathway.[11]

-

Modulation of Signaling Pathways: this compound can inhibit the m-TOR/PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival.[1]

Metabolic Effects

This compound has shown potential in the management of metabolic disorders, particularly diabetes. In a study on streptozotocin-nicotinamide-induced diabetic rats, oral administration of this compound for 45 days resulted in:[14][15]

-

Reduced plasma glucose and glycosylated hemoglobin (HbA1c).[14][15]

-

Modulation of carbohydrate-metabolizing enzymes, including increased hexokinase and glucose-6-phosphate dehydrogenase activities, and decreased glucose-6-phosphatase and fructose-1,6-bisphosphatase activities.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound and sakuranetin.

Table 1: Anti-inflammatory Activity of this compound

| Parameter | Cell Line/Model | Treatment | Concentration/Dose | Result | Reference |

| NO Production | RAW 264.7 macrophages | LPS + this compound | - | Significant inhibition | [9] |

| PGE₂ Production | RAW 264.7 macrophages | LPS + this compound | - | Significant inhibition | [9] |

| TNF-α Production | RAW 264.7 macrophages | LPS + this compound | - | Significant inhibition | [9] |

| IL-6 Production | RAW 264.7 macrophages | LPS + this compound | - | Significant inhibition | [8] |

| IL-12 Production | RAW 264.7 macrophages | LPS + this compound | - | Significant inhibition | [9] |

| Mortality | LPS-induced zebrafish larvae | This compound | - | Reduced mortality | [9][10] |

Table 2: Anti-Cancer Activity of this compound and Sakuranetin

| Cancer Type | Cell Line | Compound | IC₅₀ Value | Effect | Reference |

| Human Oropharyngeal Carcinoma | SCC-25 | This compound | Dose-dependent | Inhibition of cell proliferation | [5] |

| Human Bladder Cancer | T24 | This compound | - | Decreased proliferation, migration, and invasion; enhanced apoptosis | [11] |

| Human Colon Carcinoma | HCT-116 | Sakuranetin | 68.8±5.2 μg/mL | Inhibition of cell growth | [8][16] |

| Melanoma | B16BL6 | Sakuranetin | 15 μmol/L | Cytotoxic effects | [8][16] |

| Esophageal Squamous Cell Carcinoma | - | Sakuranetin | - | Inhibition of cell proliferation, induced DNA damage | [8][16] |

Table 3: Anti-diabetic Activity of this compound

| Parameter | Model | Treatment Duration | Dose | Result | Reference |

| Blood Glucose | STZ-NA induced diabetic rats | 45 days | 80 mg/kg | Normalized | [14][15] |

| Plasma Insulin | STZ-NA induced diabetic rats | 45 days | 80 mg/kg | Normalized | [14][15] |

| Plasma Glucose | STZ-NA induced diabetic rats | 45 days | 80 mg/kg | Reduced | [14] |

| Glycosylated Hemoglobin (HbA1c) | STZ-NA induced diabetic rats | 45 days | 80 mg/kg | Reduced | [14] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the therapeutic potential of this compound.

In Vitro Anti-inflammatory Assays

-

Cell Culture: RAW 264.7 macrophages are commonly used. Cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Nitric Oxide (NO) Assay: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Cytokine Assays (TNF-α, IL-6, IL-12): Cells are treated as described for the NO assay. The levels of cytokines in the culture medium are quantified using commercially available ELISA kits.

-

Western Blot Analysis: To determine the expression of proteins such as iNOS, COX-2, and components of the NF-κB pathway, cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

In Vitro Anti-Cancer Assays

-

Cell Viability Assay (MTT): Cancer cells (e.g., T24, SCC-25) are seeded in 96-well plates and treated with different concentrations of this compound for specified durations (e.g., 24, 48 hours). MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.[1][17]

-

Apoptosis Assays:

-

Cell Migration and Invasion Assays (Transwell): The effect of this compound on cell migration and invasion is assessed using Transwell chambers with or without Matrigel coating.[1]

-

Western Blot Analysis: The expression levels of proteins involved in apoptosis (Bax, Bcl-2, caspases) and signaling pathways (p53, mTOR, PI3K, AKT) are determined by Western blotting.[1][11]

In Vivo Anti-diabetic Studies

-

Animal Model: Diabetes is induced in Wistar rats by a single intraperitoneal injection of streptozotocin (STZ) and nicotinamide (NA).

-

Treatment: Diabetic rats are treated orally with this compound (e.g., 20, 40, 80 mg/kg body weight) daily for a period of 45 days.[14][15]

-

Biochemical Analysis: Blood samples are collected to measure plasma glucose, insulin, and glycosylated hemoglobin (HbA1c) levels.

-

Enzyme Activity Assays: Liver tissues are homogenized to measure the activities of key carbohydrate-metabolizing enzymes.

Signaling Pathways and Visualizations

The therapeutic effects of this compound are underpinned by its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

References

- 1. Exploring the Anticancer Properties of this compound Flavanone in Human Oropharyngeal Squamous Carcinoma Cells by Studying Its Effects on Caspase-driven Apoptosis, Mitochondrial Membrane Potential (MMP) Loss, Cell Migratory and Invasiveness and m-TOR/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C22H24O10 | CID 73607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sakuranetin and its therapeutic potentials - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound Is a Novel Anti-Inflammatory Agent Targeting TLR4-NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound represses the malignant biological behaviors of human bladder cancer cells by triggering autophagy via activating the p53/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Protective effect of sakuranetin in brain cells of dementia model rats | Cellular and Molecular Biology [cellmolbiol.org]

- 14. Effect of this compound on carbohydrate-metabolizing enzyme activity modifications in streptozotocin-nicotinamide-induced diabetic wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Pharmacological Properties of Sakuranin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakuranin, a flavonoid glycoside, and its aglycone Sakuranetin, have emerged as promising natural compounds with a wide spectrum of pharmacological activities. Extensive research has demonstrated their potential therapeutic applications, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and metabolic regulatory effects. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing modulated signaling pathways using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (C22H24O10) is a flavanone glycoside, specifically the 5-O-glucoside of Sakuranetin.[1] Sakuranetin, a methoxylated flavanone, is found in various plants, including Prunus species (cherry trees), rice, and Polymnia fruticosa.[2][3][4] In plants, it often functions as a phytoalexin, providing defense against pathogens.[4] The pharmacological interest in this compound is largely attributed to the bioactivity of its aglycone, Sakuranetin, which is released upon hydrolysis. This guide will focus on the collective pharmacological properties attributed to both this compound and Sakuranetin, referring to them as this compound for simplicity unless a distinction is necessary.

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Mechanism of Action

This compound's anti-inflammatory activity is mediated through the inhibition of pro-inflammatory enzymes and cytokines. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Furthermore, this compound can inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12 in macrophages stimulated with lipopolysaccharide (LPS).[5] Mechanistic studies have revealed that this compound targets multiple signaling pathways, including the Toll-like receptor 4 (TLR4)-NF-κB pathway, as well as the JNK, p38, and STAT1 signaling cascades.[5][6] By interfering with these pathways, this compound effectively downregulates the inflammatory response.

Signaling Pathway

Quantitative Data

| Parameter | Model | Treatment | Result | Reference |

| NO Production | LPS-stimulated RAW 264.7 macrophages | This compound | Significant inhibition | [6] |

| PGE2 Production | LPS-stimulated RAW 264.7 macrophages | This compound | Significant inhibition | [6] |

| TNF-α Secretion | LPS-stimulated macrophages | This compound | Inhibition | [5] |

| IL-6 Secretion | LPS-stimulated macrophages | This compound | Inhibition | [5] |

| IL-12 Secretion | LPS-stimulated macrophages | This compound | Inhibition | [5] |

| iNOS Expression | LPS/IFN-γ stimulated macrophages | This compound | Suppression | [5] |

| COX-2 Expression | LPS/IFN-γ stimulated macrophages | This compound | Suppression | [5] |

Experimental Protocols

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells in appropriate culture plates. Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, and IL-12 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

iNOS and COX-2 Expression (Western Blot):

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Anti-Cancer Properties

This compound has demonstrated significant anti-cancer activity against various cancer cell lines.

Mechanism of Action

The anti-cancer effects of this compound are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and suppression of cell migration and invasion.[7] Apoptosis is triggered through the activation of caspases, including caspase-3 and caspase-9, and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[7] this compound also induces a loss of mitochondrial membrane potential (MMP).[7] Furthermore, it inhibits key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/m-TOR and ERK1/2 pathways.[2][7] In bladder cancer cells, this compound has been shown to induce autophagy by activating the p53/mTOR pathway.

Signaling Pathway

Quantitative Data

| Parameter | Cell Line | Result | Reference |

| IC50 | Human colon carcinoma (HCT-116) | 68.8 ± 5.2 µg/mL | [8] |

| Cytotoxicity | B16BL6 melanoma cells | Effective at 15 µmol/L (after 72h) | [8] |

Experimental Protocols

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control.

-

Cell Treatment: Treat cells with this compound as described above.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Cell Preparation: Embed treated cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind nucleoids.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert is uncoated.

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubation: Incubate the plate for a specified period to allow cells to migrate or invade through the membrane.

-

Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface. Count the stained cells under a microscope.

Neuroprotective Properties

This compound has shown promise in protecting neuronal cells from damage and dysfunction, particularly in the context of neurodegenerative diseases like Alzheimer's disease.